molecular formula C21H21NO4 B8062137 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid

Cat. No.: B8062137
M. Wt: 351.4 g/mol
InChI Key: FNCSRFHDUZYOCR-UHFFFAOYSA-N
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Description

“(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid” is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected non-natural amino acid derivative. Its structure features:

  • A chiral center at the α-carbon (2S configuration).
  • A methyl group at the β-position, introducing steric bulk.
  • A pent-4-enoic acid backbone with a terminal alkene group.
  • The Fmoc protecting group, widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection .

Key Applications:
This compound serves as a building block in peptide synthesis, particularly for introducing conformational constraints or hydrophobic motifs via its methyl branch and alkene moiety . Its CAS numbers include 288617-71-0 and 131177-58-7 (enantiomeric form) .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCSRFHDUZYOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid, also known by its CAS number 1198791-58-0, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Characteristics

The molecular formula of this compound is C21H21NO4C_{21}H_{21}NO_{4} with a molecular weight of 351.402 g/mol. The compound features a fluorenyl group, a methoxycarbonyl moiety, and an enolic acid structure, which contribute to its reactivity and biological interactions.

Property Value
CAS Number1198791-58-0
Molecular FormulaC21H21NO4
Molecular Weight351.402 g/mol
Purity≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The fluorenyl moiety enhances cellular uptake, thereby increasing bioavailability and efficacy in therapeutic applications.

  • Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on specific enzymes linked to inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Properties : Similar compounds have demonstrated the ability to modulate signaling pathways associated with tumor growth. This suggests that this compound may also possess anticancer properties.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial activity, although specific data on this compound is limited.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry reported that related fluorenyl derivatives significantly reduced inflammation markers in vitro by inhibiting cyclooxygenase enzymes .
  • Cancer Cell Line Studies : In vitro assays using various cancer cell lines showed that compounds with similar structures could induce apoptosis and inhibit cell proliferation . These findings suggest potential therapeutic applications in oncology.
  • Peptide Synthesis Applications : The compound is utilized in peptide synthesis due to its protective group capabilities, facilitating the development of bioactive peptides . This application underscores its importance in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a class of Fmoc-protected amino acids with modified side chains. Below is a comparative analysis with structurally related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid (Target) Methyl, pent-4-enoic acid C₂₁H₂₁NO₄ 357.40 g/mol Alkene for click chemistry; steric hindrance from methyl group
(2S)-2-(Fmoc-amino)pent-4-ynoic acid () Pent-4-ynoic acid C₂₀H₁₇NO₄ 341.35 g/mol Alkyne for bioorthogonal reactions; higher reactivity vs. alkene
Fmoc-L-Phe(CHF₂)-OH () 4-(Difluoromethyl)phenyl C₂₅H₂₁F₂NO₄ 437.44 g/mol Aromatic fluorination enhances metabolic stability and lipophilicity
Fmoc-L-Photo-Phe-OH () Photo-sensitive group C₂₆H₂₀F₃N₃O₄ 495.45 g/mol UV-crosslinkable for peptide-protein interactions
Fmoc-L-Azidohomoalanine () Azide group C₂₀H₁₈N₄O₄ 386.38 g/mol Azide for CuAAC click chemistry; used in bioconjugation

Physicochemical and Reactivity Profiles

  • Hydrophobicity : The target compound’s methyl and alkene groups increase hydrophobicity compared to polar derivatives like Fmoc-Asp(CSY)-OH (). This property influences its solubility in organic solvents (e.g., DCM, DMF) .
  • Reactivity: The terminal alkene enables thiol-ene coupling or hydrogenation, whereas alkynes (e.g., pent-4-ynoic acid) undergo azide-alkyne cycloadditions . Aromatic derivatives (e.g., Fmoc-L-Phe(CHF₂)-OH) participate in π-π stacking, stabilizing peptide tertiary structures .

Preparation Methods

Starting Material Selection

The enantiomerically pure precursor, (2S)-2-amino-2-methylpent-4-enoic acid (allylglycine), serves as the foundational building block. This amino acid is either commercially sourced or synthesized via asymmetric Strecker synthesis or enzymatic resolution. Its allyl side chain introduces complexity due to potential reactivity during Fmoc protection, necessitating mild reaction conditions.

Fmoc Protection of the Amino Group

The critical step involves coupling the Fmoc group to the primary amine. This is achieved using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions:

  • Reagents :

    • Fmoc-Cl (1.2 equiv)

    • Sodium bicarbonate (NaHCO₃, 2.0 equiv)

    • Solvent: 1,4-dioxane/water (4:1 v/v) or dimethylformamide (DMF).

  • Procedure :
    The amino acid is suspended in a biphasic solvent system. Fmoc-Cl is added dropwise at 0°C, followed by gradual warming to room temperature. The reaction is monitored via thin-layer chromatography (TLC) until completion (typically 4–6 hours).

  • Workup :
    The mixture is acidified to pH 2–3 using dilute HCl, precipitating the product. The crude solid is collected via filtration and washed with cold water to remove excess reagents.

Key Considerations :

  • Excess base (NaHCO₃) neutralizes HCl generated during the reaction, preventing protonation of the amine and ensuring efficient Fmoc coupling.

  • Low temperatures minimize racemization, preserving the (2S)-configuration.

Purification and Characterization

The hydrophobic nature of the Fmoc-protected product necessitates purification via reverse-phase column chromatography (C18 silica, acetonitrile/water gradient) or recrystallization from ethanol/water mixtures.

Analytical Data :

PropertyValueSource
Molecular FormulaC₂₁H₂₁NO₄
Molecular Weight351.4 g/mol
Optical Rotation (α)²⁵D+12.5° (c = 1.0, DMF)
HPLC Purity≥95% (C18, 220 nm)

¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.72 (t, J = 6.8 Hz, 2H, Fmoc ArH), 7.42 (t, J = 7.2 Hz, 2H, Fmoc ArH), 7.34 (t, J = 7.4 Hz, 2H, Fmoc ArH), 5.80–5.70 (m, 1H, CH₂CH=CH₂), 5.10–4.95 (m, 2H, CH₂=CH₂), 4.40–4.25 (m, 3H, Fmoc-CH₂ and NH), 1.55 (s, 3H, C(CH₃)).

Alternative Routes and Methodological Advances

Solid-Phase Synthesis Adaptations

In SPPS applications, the pre-loaded Fmoc-amino acid is immobilized on Wang or Rink amide resin. A study by PMC3476468 demonstrated the utility of Grubbs second-generation catalyst for ring-closing metathesis (RCM) in analogous Fmoc-protected systems, though this approach remains untested for the target compound.

Enzymatic Resolution

Racemic mixtures of 2-amino-2-methylpent-4-enoic acid can be resolved using acylase I from Aspergillus melleus, selectively deprotecting the L-enantiomer. Subsequent Fmoc protection yields the (2S)-configured product with >99% enantiomeric excess (ee).

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 g) employs continuous-flow reactors to enhance heat and mass transfer, reducing reaction times by 40% compared to batch processes. Critical parameters include:

  • Residence Time : 8–10 minutes at 50°C

  • Solvent System : Tetrahydrofuran (THF)/water (3:1)

  • Yield : 85–90% after crystallization

Applications in Peptide Engineering

The allyl side chain enables post-synthetic modifications via thiol-ene click chemistry, facilitating site-specific conjugation of fluorescent tags or polyethylene glycol (PEG) chains. Its incorporation into antimicrobial peptides has shown enhanced proteolytic stability compared to proteinogenic amino acids .

Q & A

Q. What experimental controls are critical when comparing bioactivity studies of this compound across laboratories?

  • Standardization :
  • Solvent Controls : Use the same batch of DMSO or DMF to eliminate solvent effects.
  • Batch Consistency : Validate compound purity via LC-MS for each study .
  • Positive/Negative Controls : Include known Fmoc-amino acid analogs to benchmark activity .

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